Oxasetin

β-lactam potentiation MRSA combination therapy

Researchers face confounding off-target activity when using equisetin or phomasetin as Gram-positive probes. Oxasetin solves this with a rare 2-oxo-succinimide (maleimide) core and absolute Gram-negative/fungal inactivity (>64 µg/mL). - β-lactam potentiator: Meropenem MIC vs. MRSA reduced from 4 to 1 µg/mL at 32 µg/mL oxasetin. - Veterinary aquaculture data: MICs vs. Vibrio anguillarum (12.5 µg/mL), Flexibacter maritimus (12.5 µg/mL). - Unique reference standard for maleimide decalin polyketide biosynthetic mining.

Molecular Formula C21H29NO4
Molecular Weight 359.5 g/mol
Cat. No. B15565317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxasetin
Molecular FormulaC21H29NO4
Molecular Weight359.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H29NO4/c1-5-6-14-12(3)10-13-9-11(2)7-8-15(13)21(14,4)18(24)16-17(23)20(26)22-19(16)25/h10-11,13-15H,5-9H2,1-4H3,(H2,22,23,25,26)/t11-,13+,14-,15-,21-/m1/s1
InChIKeyPGUSTONLIMHUIA-PGONBXCCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxasetin Identity & Sourcing Guide


Oxasetin (CAS 484675-06-1) is a fungal polyketide belonging to the decalin-containing tetramic acid/maleimide class, first isolated from Vaginatispora aquatica HK1821 in 2002 [1]. It bears a distinctive 2‑oxo‑succinimide pharmacophore — notably the first natural product known to contain this moiety — distinguishing it from the more common 3‑oxo‑γ‑lactam (tetramic acid) congeners such as equisetin and phomasetin [1]. The compound has also been isolated from Lophiostoma sp. of the Baltic Sea [2] and from Neovaginatispora clematidis FKI‑8547 [3]. Oxasetin exhibits selective in vitro activity against Gram‑positive bacteria, including methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant Enterococcus faecalis (VRE), while showing no activity against Gram‑negative bacteria or fungi [1][2].

Why Oxasetin Cannot Be Substituted


Although oxasetin shares a decalin‑polyketide scaffold with equisetin (3‑oxo‑γ‑lactam) and phomasetin, these compounds are neither structural nor functional interchangeable. Oxasetin uniquely incorporates a 2‑oxo‑succinimide core (maleimide) rather than the tetramic acid ring found in equisetin and phomasetin, resulting in a fundamentally different hydrogen‑bonding topology and electrophilic character [1]. Critically, oxasetin has been demonstrated to act as a β‑lactam potentiator — reducing the meropenem MIC against MRSA from 4 µg/mL to 1 µg/mL at a sub‑inhibitory concentration — a property not reported for equisetin or phomasetin [2]. Substituting oxasetin with an equisetin‑type analog in a combination therapy or mechanistic study would therefore forfeit this potentiator function entirely, potentially compromising experimental outcomes or lead‑optimization campaigns.

Oxasetin Comparative Efficacy Evidence


β-Lactam Potentiation vs. Phomoidrides

In a 2024 direct head‑to‑head study, oxasetin was compared with five phomoidride congeners (A–D, H) for its ability to potentiate meropenem (MEPM) against MRSA. Oxasetin alone displayed an MIC of 64 µg/mL; when co‑administered at 32 µg/mL, it reduced the MEPM MIC from 4 µg/mL (alone) to 1 µg/mL, representing a 4‑fold potentiation — the strongest effect among all six compounds tested. By contrast, phomoidrides A–D and H each had standalone MICs >256 µg/mL and reduced MEPM MICs to only 2–4 µg/mL, a substantially weaker potentiation [1].

β-lactam potentiation MRSA combination therapy meropenem

Gram-Positive Selectivity vs. Equisetin

Oxasetin exhibits a strictly Gram‑positive antibacterial profile: MIC = 16 µg/mL against both MRSA and VRE, with no detectable activity against Escherichia coli (Gram‑negative) or Candida albicans (fungus) [1]. In contrast, equisetin — its closest structural congener — displays broader Gram‑negative activity, with reported MIC values of 187 µg/mL against Acinetobacter baumannii and Klebsiella pneumoniae, and 46.7 µg/mL against Pseudomonas aeruginosa [2]. Equisetin also shows a wider Gram‑positive MIC range (2–64 µg/mL depending on strain [3]). This narrower, more predictable spectrum of oxasetin may be advantageous in experimental settings where Gram‑negative off‑target effects are undesirable.

antibacterial spectrum Gram‑positive selectivity MRSA VRE

Activity Against Fish Pathogens

A 2013 study evaluated oxasetin against three fish pathogenic bacteria. Oxasetin exhibited MIC values of 12.5 µg/mL against Vibrio anguillarum and Flexibacter maritimus, and 6.25 µg/mL against Pseudomonas anguilliseptica [1]. No comparable fish‑pathogen MIC data exist for equisetin, phomasetin, or other in‑class decalin‑tetramic acid antibiotics in the peer‑reviewed literature, making this a distinctive, application‑specific dataset for oxasetin. Molecular docking accompanying this study further identified putative macromolecular targets, providing a rational basis for lead optimization in the veterinary antibiotic space [1].

aquaculture fish pathogens Vibrio anguillarum veterinary antibacterial

Standalone Potency vs. CJ-21,058

CJ‑21,058, a semi‑synthetic equisetin derivative and established SecA ATPase inhibitor (IC50 = 15 µg/mL), shows Gram‑positive MIC values of 5 µg/mL against S. aureus and E. faecalis [1]. Oxasetin's MIC against the same species is 16 µg/mL [2]. While CJ‑21,058 is ~3‑fold more potent on a µg/mL basis, its mechanism (SecA‑dependent protein translocation inhibition) is distinct and its development has been limited by target‑based resistance liabilities. Oxasetin's scaffold, containing a maleimide rather than tetramic acid, may engage different or additional bacterial targets, as suggested by its β‑lactam potentiation activity not shared by CJ‑21,058 [3]. The choice between these compounds therefore depends on whether the experimental goal is maximum standalone potency (CJ‑21,058) or functional versatility including combination potential (oxasetin).

antibacterial potency SecA inhibitor CJ-21,058 VRE

Maleimide vs. Tetramic Acid Chemotype

Oxasetin is the first and, to date, only natural product bearing a 2‑oxo‑succinimide (maleimide) pharmacophore embedded in a decalin polyketide framework [1]. All structurally closest congeners — equisetin, phomasetin, CJ‑21,058, ascosetin, methiosetin — possess a 3‑oxo‑γ‑lactam (tetramic acid) core instead [1][2]. This constitutional isomerism has profound implications for chemical reactivity: the maleimide is a stronger Michael acceptor and presents a distinct hydrogen‑bond donor/acceptor pattern. These differences likely underlie oxasetin's unique β‑lactam potentiation property, as the electrophilic maleimide may covalently or non‑covalently engage resistance‑conferring proteins (e.g., penicillin‑binding protein 2a allosteric sites) that the tetramic acid congeners cannot access [3].

chemotype 2-oxo-succinimide maleimide natural product scaffold

In Silico Binding Mode Prediction

Shushni et al. (2013) performed molecular docking studies of oxasetin against multiple macromolecular targets to rationalize its antibacterial activity, providing experimentally correlated in silico binding poses [1]. No equivalent computational binding study has been published for equisetin, phomasetin, or other decalin‑polyketide congeners in the context of antibacterial target engagement. This dataset offers a ready‑to‑use starting point for structure‑based optimization of the oxasetin scaffold, reducing the upfront computational investment required for a lead‑optimization campaign compared with structurally related but computationally uncharacterized analogs.

molecular docking in silico target prediction lead optimization

Oxasetin Application Scenarios


MRSA β-Lactam Combination Therapy

Oxasetin is the preferred choice for programs developing meropenem‑potentiation strategies against MRSA. The direct head‑to‑head evidence demonstrates that oxasetin reduces the MEPM MIC 4‑fold (4 → 1 µg/mL) at only 32 µg/mL co‑administration, outperforming all five tested phomoidride congeners [1]. Procurement should prioritize oxasetin as the positive‑control potentiator in any MRSA β‑lactam combination screening cascade.

Selective Gram-Positive Chemical Probe

For chemical biology programs requiring a Gram‑positive‑selective probe with absolute Gram‑negative and fungal inactivity, oxasetin is indicated over equisetin. Equisetin's broader spectrum (Gram‑negative MICs of 46.7–187 µg/mL) introduces confounding variables in target‑identification and mode‑of‑action studies [2][3]. Oxasetin's clean selectivity profile (no activity against E. coli or C. albicans at >64 µg/mL) simplifies data interpretation [4].

Aquaculture Pathogen Antibacterial Discovery

Oxasetin is uniquely positioned for veterinary antibacterial programs targeting aquaculture pathogens. It is the only decalin‑polyketide with published MIC data against Vibrio anguillarum (12.5 µg/mL), Flexibacter maritimus (12.5 µg/mL), and Pseudomonas anguilliseptica (6.25 µg/mL) [5]. The accompanying in silico docking data provide a rational basis for medicinal chemistry optimization of the oxasetin scaffold for improved potency and selectivity against fish pathogens [5].

Maleimide-Containing Scaffold Diversification

For natural product chemistry and biosynthetic engineering groups, oxasetin represents the sole natural 2‑oxo‑succinimide (maleimide) decalin polyketide, in contrast to the ubiquitous tetramic acid congeners [4]. Procurement of oxasetin as a reference standard enables comparative metabolomics, dereplication, and biosynthetic gene‑cluster mining for maleimide‑containing secondary metabolites. Its distinct NMR and mass spectrometric signatures serve as diagnostic handles for discovering new members of this rare chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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